molecular formula C15H20N2O3S B6573307 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide CAS No. 946225-71-4

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide

Cat. No.: B6573307
CAS No.: 946225-71-4
M. Wt: 308.4 g/mol
InChI Key: PPJQDGZQEQKHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core, an ethanesulfonyl group, and a cyclopropanecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the ethanesulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline core using ethanesulfonyl chloride in the presence of a base such as triethylamine.

    Cyclopropanecarboxamide formation: The final step involves the reaction of the sulfonylated tetrahydroquinoline with cyclopropanecarboxylic acid chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrahydroquinoline core.

    Reduction: Reduced forms of the sulfonyl and carboxamide groups.

    Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-2-21(19,20)17-9-3-4-11-7-8-13(10-14(11)17)16-15(18)12-5-6-12/h7-8,10,12H,2-6,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJQDGZQEQKHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.